molecular formula C15H13NO4 B8373573 Dimethyl 5-(pyridin-2-yl)isophthalate

Dimethyl 5-(pyridin-2-yl)isophthalate

Cat. No. B8373573
M. Wt: 271.27 g/mol
InChI Key: PLMONKAKNVFAAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 5-(pyridin-2-yl)isophthalate is a useful research compound. Its molecular formula is C15H13NO4 and its molecular weight is 271.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dimethyl 5-(pyridin-2-yl)isophthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 5-(pyridin-2-yl)isophthalate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Dimethyl 5-(pyridin-2-yl)isophthalate

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

dimethyl 5-pyridin-2-ylbenzene-1,3-dicarboxylate

InChI

InChI=1S/C15H13NO4/c1-19-14(17)11-7-10(13-5-3-4-6-16-13)8-12(9-11)15(18)20-2/h3-9H,1-2H3

InChI Key

PLMONKAKNVFAAP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC=CC=N2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To dimethyl 5-iodoisophthalate (Matrix Scientific, 800 mg, 2.5 mmol) in THF (20 ml), 2-pyridine boronic acid N-phenyldiethanol amine ester (Aldrich, 1.8 g, 6.6 mmol), K2CO3 (912 mg, 6.6 mmol), triphenyl phosphine (173 mg, 0.66 mmol) were added followed by Pd(OAc)2 and cuprous iodide (251 mg, 1.32 mmol). After refluxing for 24 h, reaction mixture was filtered through a pad of celite. Residual solvent was evaporated on a rotavap under reduced pressure and the crude was dissolved in ethyl acetate. Insoluble material was filtered off and the remaining residue was evaporated to dryness and column purified (60% ethylacetate/40% hexanes) to yield 400 mg of dimethyl 5-(pyridin-2-yl)isophthalate as yellow solid.
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
912 mg
Type
reactant
Reaction Step One
Quantity
173 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
251 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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